molecular formula C16H17N3O3 B13471106 3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13471106
M. Wt: 299.32 g/mol
InChI Key: HIBQQIWHALITHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoindole ring and the subsequent introduction of the piperidine-2,6-dione moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of automated reactors and continuous flow systems is common to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities .

Scientific Research Applications

3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione: has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 3-{7-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione involves its interaction with the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of Ikaros transcription factors, which are crucial for the survival and proliferation of multiple myeloma cells. The compound’s immunomodulatory effects are also mediated through its impact on cytokine production and T-cell activation .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(7-amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H17N3O3/c17-12-2-1-8-5-9-7-19(16(22)11(9)6-10(8)12)13-3-4-14(20)18-15(13)21/h5-6,12-13H,1-4,7,17H2,(H,18,20,21)

InChI Key

HIBQQIWHALITHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1N)C(=O)N(C3)C4CCC(=O)NC4=O

Origin of Product

United States

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